
5(6)-CR 110, SE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(6)-CR 110, SE is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cannabinoids and is known to interact with the endocannabinoid system in the human body. In
Applications De Recherche Scientifique
Surface Half-Metallicity and Stability
Research on the structural, electronic, and magnetic properties of the surfaces of half-metallic zinc-blende CrSe, including the (110) surface, has shown that these surfaces preserve bulk half-metallicity. The atomic magnetic moments at the (110) surface are slightly changed due to the preservation of Cr-Se bonds. This is crucial for the realization of half-metallic zinc-blende CrSe thin films or multilayers, which could have applications in spintronics and magnetic storage technologies (Xiong, Yi, & Gao, 2014).
Magnetic Properties in Multilayers
The study of magnetic properties of thin Cr (110) layers in a V/Cr multilayer revealed the presence of a commensurate antiferromagnetic structure within the Cr layers. This indicates potential applications in magnetic recording and data storage technologies (Bonn et al., 2002).
Electron Spectroscopy Studies
Electron energy-loss spectroscopy (ELS) and secondary-electron emission spectroscopy (SES) of clean and hydrogen-covered Cr(110) surfaces provide insights into the electronic structure and bonding, particularly the role of d and sp bands in bonding. These findings are important for surface chemistry and material science, especially in the development of coatings and catalysts (Kato et al., 1981).
Structural and Magnetic Properties
Investigations into the structural and magnetic properties of ultra-thin Cr films on W(110) using techniques like low-energy electron diffraction and spin-polarized scanning tunneling microscopy can be pivotal in the development of advanced magnetic sensors and devices, given the antiferromagnetic ordering observed in these films (Santos et al., 2008).
Oxide Layer Topography
Scanning tunnelling microscopy studies of the naturally air-grown oxide layer on the Cr(110) surface, revealing a quasi-hexagonal primary pattern, could have implications in corrosion research and the development of corrosion-resistant materials (Brown & You, 1990).
Dislocation Source in Metals
Research into the Frank-Read (FR) source operation in refractory metals like Cr, focusing on {110} slip planes, contributes significantly to the understanding of dislocation multiplication in metallic crystals. This has direct implications for the development of stronger and more durable metal alloys (Xu et al., 2020).
Oxidation Studies
The oxidation of Cr(110) at high temperatures and oxygen exposures, investigated through surface-sensitive X-ray scattering, is crucial for understanding the formation of protective oxide layers on metals, relevant to the development of oxidation-resistant materials and coatings (Stierle et al., 1995).
Propriétés
Numéro CAS |
254732-34-8 |
|---|---|
Nom du produit |
5(6)-CR 110, SE |
Formule moléculaire |
C25H18ClN3O7 |
Poids moléculaire |
507.89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



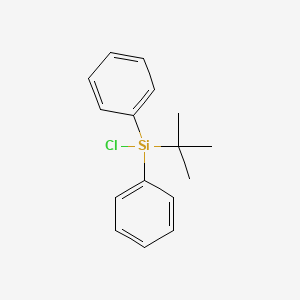
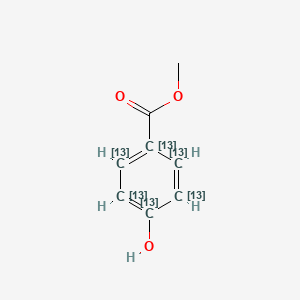
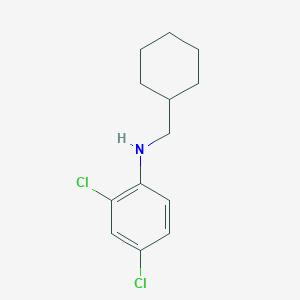
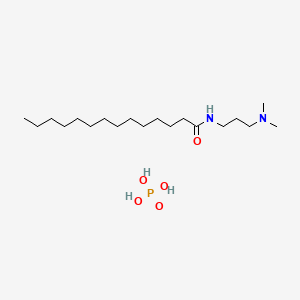

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)
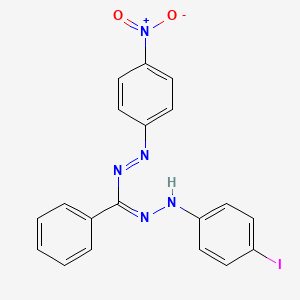
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)